3-Fluoroazetidine

Medicinal Chemistry DPP IV Inhibition Chemical Stability

3-Fluoroazetidine (CAS 690257-76-2) is a four-membered nitrogen-containing heterocyclic building block featuring a single fluorine atom at the 3-position of the azetidine ring. It is commercially available with a typical purity of 95% and is also frequently utilized as its more stable hydrochloride salt form (CAS 617718-46-4).

Molecular Formula C3H6FN
Molecular Weight 75.08 g/mol
CAS No. 690257-76-2
Cat. No. B1273558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroazetidine
CAS690257-76-2
Molecular FormulaC3H6FN
Molecular Weight75.08 g/mol
Structural Identifiers
SMILESC1C(CN1)F
InChIInChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2
InChIKeyWQYAZBFZFIUIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoroazetidine (CAS 690257-76-2): Procurement & Differentiation for Heterocyclic Amine Research


3-Fluoroazetidine (CAS 690257-76-2) is a four-membered nitrogen-containing heterocyclic building block featuring a single fluorine atom at the 3-position of the azetidine ring . It is commercially available with a typical purity of 95% and is also frequently utilized as its more stable hydrochloride salt form (CAS 617718-46-4) . This compound serves as a key intermediate in medicinal chemistry due to its unique combination of a strained, conformationally rigid ring and a strategically placed fluorine atom, which can significantly modulate physicochemical properties such as pKa and metabolic stability compared to unsubstituted azetidine or other heterocyclic amines [1].

Medicinal chemistry intermediate Strained fluoroazetidine scaffold for lead optimization
pKa modulation 3-fluoro substitution predictably alters amine basicity
Stable azetidine platform Reported absence of cyclization pathway found in 2-cyano/2-keto analogs

Beyond Azetidine: Why 3-Fluoroazetidine's Ring Strain and Electronics Prevent Simple Interchange


Generic substitution among azetidine-based building blocks is a high-risk approach due to profound differences in electronic properties and inherent chemical stability conferred by specific substitutions. The introduction of a single fluorine atom at the 3-position dramatically alters the amine's basicity; studies show that fluorination at the C-3 position of azetidine results in the most significant pKa decrease among all mono-fluorinated azetidine regioisomers, by 2.5 units relative to the parent azetidine [1]. Furthermore, while closely related subseries like 2-cyanoazetidines and 2-ketoazetidines are potent pharmacophores, they suffer from a known propensity to internally cyclize into inactive ketopiperazines, leading to chemical instability [2]. The evidence below quantifies how 3-fluoroazetidine provides a distinct solution to these challenges, offering a verifiable balance of potency and stability that its closest structural analogs cannot match.

pKa mismatch with parent azetidine
Fluorination at C-3 markedly reduces amine basicity, shifting ionization-dependent properties such as solubility and permeability compared to unsubstituted azetidine.
Stability divergence from 2-substituted analogs
2-Cyano and 2-keto azetidines are prone to intramolecular cyclization forming inactive species. 3-Fluoroazetidine lacks this degradation pathway, making direct substitution unreliable without chemical stability verification.

Quantitative Differentiation: Head-to-Head Data for 3-Fluoroazetidine Against Closest Analogs


Superior Chemical Stability: Elimination of Cyclization Propensity vs. 2-Cyano- and 2-Ketoazetidines

In the context of dipeptidyl peptidase IV (DPP IV) inhibition, a direct comparative analysis of three azetidine subseries revealed a critical stability advantage. While the 2-cyanoazetidine and 2-ketoazetidine 'warheads' are prone to intramolecular cyclization into inactive ketopiperazines and dihydroketopyrazine, the 3-fluoroazetidine subseries was specifically identified as lacking this propensity for cyclization and the associated chemical instability [1]. This is a qualitative, yet fundamental, differentiation confirmed by multiple research groups studying the structure-activity relationships (SAR) of azetidine-based inhibitors [2].

Cyclization Stability vs. Analogs
Head-to-head
No cyclization propensity (vs. 2-cyano/2-keto azetidines that form inactive ketopiperazines)
Supports selection for stable DPP IV inhibitor scaffolds
Qualitative differentiation across azetidine subseries
Medicinal Chemistry DPP IV Inhibition Chemical Stability

Maintained Sub-Micromolar Potency: Class-Leading Bioactivity Without Instability Trade-Off

Crucially, the stability advantage of 3-fluoroazetidines does not come at the cost of target engagement. The same comparative SAR studies confirm that select 3-fluoroazetidine derivatives maintain potent inhibitory activity, achieving IC50 values below 1 microM against DPP IV [1]. This establishes that the 3-fluoro substitution is a viable, stable alternative to the more potent but chemically unstable 'warhead' azetidine subseries, which can also achieve sub-100 nM potencies but are often discarded due to their cyclization liabilities [2].

Potency Without Instability
Class-level
IC50 < 1 µM against DPP IV
Reported sub-micromolar activity with reduced cyclization liability
Comparator 2-substituted analogs reach sub-100 nM but with instability; potency-stability trade-off requires review
Medicinal Chemistry Enzyme Inhibition SAR

Significant Reduction in Amine Basicity: pKa Decrease of 2.5 Units vs. Parent Azetidine

A systematic study profiling the physicochemical properties of fluoroalkyl-substituted heterocyclic amines provides quantitative evidence for the electronic impact of 3-fluoro substitution. Fluorination at the C-3 position of azetidine was found to result in the most significant pKa decrease among all regioisomers studied, by 2.5 units for the introduction of the first fluorine atom relative to the parent azetidine [1]. A second fluorine atom at the same position (gem-difluoro) further decreases the pKa by another 2.1 units.

pKa Modulation vs. Azetidine
Reported
pKa reduced by 2.5 units
Reported basicity shift may alter ionization and ADME profile
Physicochemical Properties Medicinal Chemistry Fluorine Chemistry

Validated as a Key Moiety for High-Affinity PDE5 Inhibition: IC50 = 5.92 nM

The 3-fluoroazetidine ring has been validated as a key structural component for achieving high-affinity inhibition of the phosphodiesterase 5 (PDE5) enzyme. In a series of fluorinated quinoline-based inhibitors, the lead compound incorporating a 3-fluoroazetidine moiety (Compound 7) exhibited an IC50 value of 5.92 nM for PDE5A [1]. This potency is in the low nanomolar range, demonstrating the moiety's utility in generating highly potent ligands, which was a key finding that led to its selection for further development as a PET radioligand [2].

PDE5A Inhibition Potency
Class-level
IC50 = 5.92 nM
Supports PDE5 inhibitor and PET tracer research
Lead compound within fluorinated quinoline series; further validation needed
PET Imaging Medicinal Chemistry PDE5 Inhibition

Enhanced Metabolic Stability via Strong C-F Bond and Ring Strain Control

The incorporation of a fluorine atom is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at that site. The carbon-fluorine bond is significantly stronger (approx. 116 kcal/mol) than a carbon-hydrogen bond (approx. 99 kcal/mol), making it less susceptible to metabolic cleavage by cytochrome P450 enzymes . This is a class-level effect for alkyl fluorides, but the combination with the strained azetidine ring, whose stability and selective opening are governed by steric and electronic factors, provides a distinct pharmacokinetic advantage . While direct comparative metabolic stability data for 3-fluoroazetidine versus its non-fluorinated counterpart is not provided in the primary literature, the chemical principle is a core rationale for its use.

C-F Bond Metabolic Stability
Data to verify
C-F BDE ~116 vs. C-H ~99 kcal/mol
Class-level principle may support metabolic stability assessment
General chemical principle; source data absent; validate in specific context
Drug Metabolism Pharmacokinetics Fluorine Chemistry

High-Value Applications: Where 3-Fluoroazetidine Outperforms Generic Building Blocks


Medicinal Chemistry: Designing Stable, Potent DPP IV Inhibitors

This compound is the preferred choice for DPP IV inhibitor programs that have encountered development hurdles due to the chemical instability of 2-cyano- or 2-ketoazetidine leads. As established by Ferraris et al. [1], 3-fluoroazetidine derivatives maintain sub-micromolar inhibitory potencies without the inherent propensity to cyclize into inactive species. Selecting this scaffold directly mitigates a known, documented risk of compound degradation, enabling more reliable structure-activity relationship (SAR) exploration and formulation studies.

Medicinal Chemistry & PET Tracer Development: High-Affinity PDE5 Ligands

Researchers developing novel inhibitors for phosphodiesterase 5 (PDE5) should consider incorporating the 3-fluoroazetidine moiety into their core scaffold. Its presence in a quinoline-based lead compound resulted in single-digit nanomolar affinity for PDE5A (IC50 = 5.92 nM) [2]. This application is particularly relevant for CNS drug discovery and for developing radioligands for positron emission tomography (PET) imaging, where high potency and the ability to incorporate a fluorine-18 label are both critical requirements [3].

Medicinal Chemistry: Fine-Tuning Amine Basicity and ADME Properties

In lead optimization programs, 3-fluoroazetidine serves as a strategic building block for precisely modulating the basicity of an amine-containing pharmacophore. The quantitative data from Grygorenko et al. [4] shows that this specific substitution reduces the pKa by 2.5 units compared to azetidine. This predictable change allows medicinal chemists to lower the pKa of a candidate molecule, potentially improving its oral absorption by reducing its ionization in the gut or reducing off-target binding associated with cationic amines.

Synthetic Methodology: Scalable Synthesis of Advanced Intermediates

The practical procurement and use of 3-fluoroazetidine are supported by established synthetic methods. A patent by Zhou [5] details a preparation method for 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivatives, a key intermediate, under mild conditions and with high overall yields (up to 85% total recovery). This indicates that the compound is not merely a niche research chemical but is accessible at scales relevant for industrial process development and the production of more complex pharmaceutical intermediates.

Application
Selection Property
Validation Focus
DPP IV inhibitor stability studies
Reported absence of cyclization pathway
Chemical stability under SAR conditions
PDE5 inhibitor and PET tracer design
Binding affinity context
Target engagement and selectivity profiling
Amine basicity modulation in lead optimization
pKa shift context
Ionization-state impact on ADME
Scalable intermediate synthesis
Synthetic accessibility
Yield and scalability validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoroazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.